molecular formula C16H22N2O2 B5503314 2-(benzylamino)-5-(4-morpholinyl)-3-pentyn-1-ol

2-(benzylamino)-5-(4-morpholinyl)-3-pentyn-1-ol

Cat. No.: B5503314
M. Wt: 274.36 g/mol
InChI Key: ZUNGQGTZOUSUJT-UHFFFAOYSA-N
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Description

2-(benzylamino)-5-(4-morpholinyl)-3-pentyn-1-ol is a useful research compound. Its molecular formula is C16H22N2O2 and its molecular weight is 274.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 274.168127949 g/mol and the complexity rating of the compound is 322. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Synthesis and Medicinal Chemistry

  • Chiral morpholinone, a derivative of morpholino compounds like 2-(benzylamino)-5-(4-morpholinyl)-3-pentyn-1-ol, plays a significant role in organic synthesis and medicinal chemistry. A catalytic enantioselective method for constructing these N,O-heterocycles has been reported, beneficial for synthesizing neurokinin-1 receptor antagonists (Yu‐Ping He et al., 2021).

Synthetic Applications

  • This compound is used in the selective formation of complex organic compounds, such as 4-Ethoxy-5-methylene-2-cyclopentenones, important in synthetic chemistry. These compounds have been utilized in synthesizing natural products like oudenone, which has hypotensive properties (B. Flynn et al., 1995).

Electrochemical Studies

  • The compound and its derivatives are subjects of electrochemical studies. For example, research on the electrochemical oxidation of 2,5-diethoxy-4-morpholinoaniline, a related compound, provides insights into the stability and reactivity of these molecules under varying pH conditions (Hadi Beiginejad & D. Nematollahi, 2013).

Development of Ionic Liquids

  • Morpholino compounds, including those related to this compound, are used in synthesizing ionic liquids with various applications, including their potential use as biomass solvents (J. Pernak et al., 2011).

Catalysis Research

  • The compound's derivatives have been used in catalysis research, especially in processes like intramolecular hydroalkoxylation and hydroamination of alkynes, essential for creating complex organic structures (Mark J. Pouy et al., 2012).

Anti-inflammatory and Analgesic Properties

  • Derivatives of morpholino compounds show significant anti-inflammatory and antinociceptive activities, making them relevant in pharmacological research (S. Schenone et al., 2000).

Properties

IUPAC Name

2-(benzylamino)-5-morpholin-4-ylpent-3-yn-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c19-14-16(17-13-15-5-2-1-3-6-15)7-4-8-18-9-11-20-12-10-18/h1-3,5-6,16-17,19H,8-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUNGQGTZOUSUJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC#CC(CO)NCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.